molecular formula C12H9F3N2O B1385938 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1086378-47-3

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1385938
CAS No.: 1086378-47-3
M. Wt: 254.21 g/mol
InChI Key: HFZANJHHMCRQBX-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline ( 1086378-47-3) is a fluorinated aromatic amine derivative that features a pyridine-oxyaniline scaffold, serving as a versatile synthetic intermediate in pharmaceutical and agrochemical research . Its key structural attributes include a strong electron-withdrawing trifluoromethyl group, which significantly enhances the compound's lipophilicity and metabolic stability, and an aniline moiety that acts as a handle for further chemical modifications . With a molecular formula of C12H9F3N2O and a molecular weight of 254.21 g/mol, this building block is particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators, where its specific electronic properties can finely tune reactivity and binding interactions . The provided SMILES code (NC1=CC=C(OC2=NC=C(C(F)(F)F)C=C2)C=C1) and InChIKey (HFZANJHHMCRQBX-UHFFFAOYSA-N) allow for precise compound identification and database searching . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use. Proper handling procedures should be followed due to the inherent reactivity of the aniline functional group .

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-7-17-11(10)18-9-5-3-8(16)4-6-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZANJHHMCRQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

This method leverages the reactivity of halogenated pyridines with phenolic aniline derivatives. A representative procedure involves:

  • Reactants : 2-chloro-3-(trifluoromethyl)pyridine and 4-aminophenol.
  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
  • Conditions : Reflux at 80–100°C for 12–24 hours.

Example Protocol :

  • Combine 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv), 4-aminophenol (1.2 equiv), K₂CO₃ (2.5 equiv), and TBAB (0.1 equiv) in DMF.
  • Heat at 90°C for 18 hours under nitrogen.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 65–78%.

Ullmann-Type Coupling

This copper-catalyzed method enhances efficiency for sterically hindered substrates:

Advantages :

  • Tolerates electron-deficient pyridines.
  • Reduces side reactions compared to NAS.

Yield : 70–85%.

Industrial-Scale Optimization

For large-scale synthesis, continuous flow reactors improve reproducibility:

  • Reactors : Microfluidic systems with residence times of 10–30 minutes.
  • Conditions : Elevated pressure (5–10 bar), 120°C.
  • Purification : In-line crystallization or liquid-liquid extraction.

Key Metrics :

Parameter Value
Throughput 1–5 kg/day
Purity >99% (HPLC)
Solvent Consumption Reduced by 40%

Byproduct Analysis and Mitigation

Common impurities and their control:

Impurity Source Mitigation Strategy
Dimerized Aniline Oxidative coupling Use of antioxidant (e.g., BHT)
Dehalogenated Pyridine Incomplete substitution Excess 4-aminophenol (1.5 equiv)

Comparative Performance of Methods

Method Yield (%) Purity (%) Scalability
NAS 65–78 95–98 Moderate
Ullmann Coupling 70–85 97–99 High
Continuous Flow 80–90 >99 Industrial

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amine forms, and substituted derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share structural similarities with 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline but differ in substituents, core heterocycles, or functional groups:

Compound Name (CAS) Structure Key Differences Molecular Formula Molecular Weight (g/mol)
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (87170-48-7) Pyridine with -CF₃ and two Cl substituents; aniline with Cl C₁₂H₇Cl₂F₃N₂O 323.10
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline (1203656-90-9) Pyrrolopyridine core; aniline with two F atoms C₁₃H₆ClF₅N₃O 365.65
3-chloro-4-(pyridin-2-ylmethoxy)aniline (524955-09-7) Methoxy linkage via CH₂ bridge; aniline with Cl C₁₂H₁₁ClN₂O 234.68
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline (EP 4374877) Dual -CF₃ groups on pyridine and benzene C₁₃H₈F₆N₂ 306.21

Key Observations :

  • Core Heterocycles : Pyrrolopyridine (1203656-90-9) introduces fused rings, altering π-π stacking interactions compared to pyridine-based analogs .
  • Linker Flexibility : A methylene bridge in 524955-09-7 increases spatial flexibility, which may reduce rigidity and affect target selectivity .

Physicochemical Properties

Property This compound 87170-48-7 1203656-90-9 524955-09-7
Melting Point Not reported 178°C Not reported Not reported
Purity (HPLC) >95% (inferred) 95+% >95% Not reported
Solubility Moderate in THF, DMSO Low in water Low in water Moderate in MeOH

Insights :

  • The trifluoromethyl group enhances hydrophobicity, reducing aqueous solubility but improving membrane permeability.
  • Chlorine substituents (e.g., 87170-48-7) increase molecular packing, raising melting points .

Commercial Availability

  • Target Compound : Discontinued by CymitQuimica, requiring custom synthesis .
  • Comparisons : 87170-48-7 and 1203656-90-9 are available from suppliers like Bide Pharm and Parchem .

Biological Activity

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a chemical compound notable for its unique structural characteristics, which include a trifluoromethyl group attached to a pyridine ring and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications against various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉F₃N₂O, with a molecular weight of approximately 288.2 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and electronic properties, facilitating interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the binding affinity to these targets, which can lead to significant biological effects, such as:

  • Enzyme Inhibition : Studies indicate that it acts as an inhibitor of enzymes involved in fibrosis, particularly Lysyl Oxidase-Like 2 (LOXL2) . This inhibition can potentially mitigate fibrotic diseases by interfering with the pathways that lead to excessive tissue scarring.
  • Antiproliferative Effects : The compound has shown promising results in antiproliferative assays against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) . Its mechanism may involve inducing apoptosis in cancer cells through receptor-mediated pathways.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound:

Activity Target Effect Reference
Enzyme InhibitionLOXL2Significant inhibition
AntiproliferativeA549, HCT116IC50 values indicating potent activity
Binding AffinityVarious receptorsEnhanced due to trifluoromethyl group

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Fibrosis Treatment : Research demonstrated that compounds similar in structure to this compound effectively inhibited LOXL2, suggesting a potential pathway for treating fibrotic conditions such as liver fibrosis .
  • Cancer Cell Line Studies : In vitro studies using MTT assays revealed that derivatives of this compound exhibited significant antiproliferative effects on several cancer cell lines. For instance, an analog showed IC50 values below 10 µM against A549 cells, indicating strong cytotoxicity .
  • Microbial Activity : The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against certain bacterial strains, although further detailed investigations are required to confirm these findings .

Q & A

Basic: What are the common synthetic routes for preparing 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution between 3-(trifluoromethyl)pyridin-2-ol and 4-nitroaniline derivatives. Key steps include:

  • Coupling Reaction : Use of potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C to facilitate ether bond formation .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl) to convert the nitro group to an amine .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Methodological Answer:
Competing side reactions (e.g., over-reduction or oxidation) can be minimized by:

  • Temperature Control : Maintaining strict temperature ranges (e.g., avoiding >100°C to prevent decomposition of the trifluoromethyl group) .
  • Catalyst Selection : Using palladium on carbon (Pd/C) with controlled H₂ pressure to avoid over-reduction of the pyridine ring .
  • Solvent Screening : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency while reducing byproduct formation .
    Data Contradiction Note : Some studies report higher yields with microwave-assisted synthesis, while others emphasize traditional reflux methods .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 4.5–5.0 ppm (amine protons, if free).
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 299.08 .
  • HPLC : Purity assessment using a C18 column with acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:
Discrepancies often arise from:

  • Structural Variability : Minor substituent changes (e.g., replacing -OCH₃ with -CF₃) alter binding affinities. Validate using X-ray crystallography or docking studies .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times. Standardize protocols using guidelines like OECD TG 455 .
    Case Study : A derivative showed conflicting IC₅₀ values (2 µM vs. 10 µM) in antiproliferative assays due to varying serum concentrations in culture media .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

  • Building Block : Used to synthesize urea derivatives (e.g., 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea) with antiproliferative activity .
  • Pharmacophore Optimization : The trifluoromethyl group enhances metabolic stability and target binding .
  • Case Study : A derivative demonstrated sub-micromolar inhibition of kinase enzymes in cancer cell lines .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the aromatic ring .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd vs. Cu) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Keep in amber vials under inert gas (N₂ or Ar) at -20°C to prevent oxidation of the amine group .
  • Decomposition Pathways : Exposure to light or moisture leads to hydrolysis of the ether bond, forming 3-(trifluoromethyl)pyridin-2-ol and 4-aminophenol .

Advanced: How can researchers design derivatives to enhance solubility without compromising bioactivity?

Methodological Answer:

  • Structural Modifications :
    • Introduce polar groups (e.g., -SO₃H, -COOH) at the para position of the aniline ring .
    • Replace the pyridine ring with a morpholine moiety to improve aqueous solubility .
  • Prodrug Approach : Mask the amine group as an acetyl or tert-butoxycarbonyl (Boc) derivative .

Basic: What analytical methods are used to detect impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Quantify trace impurities (e.g., unreacted 4-nitroaniline) with a detection limit of 0.1% .
  • ICP-OES : Monitor residual metal catalysts (e.g., Pd < 10 ppm) .

Advanced: How can mechanistic studies explain unexpected regioselectivity in substitution reactions?

Methodological Answer:

  • Isotopic Labeling : Use deuterated analogs to track proton transfer steps in SNAr reactions .
  • Kinetic Profiling : Compare activation energies for ortho vs. para substitution using stopped-flow techniques .
    Example : A study found that steric hindrance from the trifluoromethyl group directs electrophiles to the meta position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
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4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

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